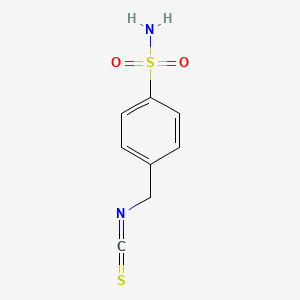
4-(Isothiocyanatomethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isothiocyanatomethyl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 51929-73-8 . It has a molecular weight of 228.3 .
Molecular Structure Analysis
The molecular structure of 4-(Isothiocyanatomethyl)benzene-1-sulfonamide is represented by the formula C8H8N2O2S2 . The InChI Code for this compound is 1S/C8H8N2O2S2/c9-14(11,12)8-3-1-7(2-4-8)5-10-6-13/h1-4H,5H2,(H2,9,11,12) .Physical And Chemical Properties Analysis
4-(Isothiocyanatomethyl)benzene-1-sulfonamide is a powder at room temperature .Scientific Research Applications
Cancer Research: Aldehyde Dehydrogenase Inhibition
One of the notable applications of this compound is in cancer research, particularly as an inhibitor of aldehyde dehydrogenase (ALDH). ALDH plays a significant role in drug resistance, especially in non-small-cell lung cancer (NSCLC). Studies have shown that 4-(Isothiocyanatomethyl)benzene-1-sulfonamide can decrease cisplatin tolerance and migratory ability of NSCLC cells .
Chemotherapy Adjuvant
Due to its ALDH inhibitory properties, this compound has potential as an adjuvant in chemotherapy. It can be used to enhance the efficacy of existing chemotherapy drugs like cisplatin by targeting ALDH-positive cancer cells, which are often resistant to treatment .
Reversal of Epithelial-Mesenchymal Transition (EMT)
The compound has been observed to reverse the EMT phenotype in cancer cells. EMT is a process where epithelial cells gain migratory and invasive properties to become mesenchymal stem cells, which is a critical step in cancer metastasis. By reversing EMT, it could potentially reduce the metastatic spread of cancer .
Molecular Modeling and Drug Design
4-(Isothiocyanatomethyl)benzene-1-sulfonamide can be used in silico molecular modeling to predict interactions with various proteins, including ALDH isoforms and ABC proteins. This aids in the selection of promising compounds for further development in drug design .
Biological Studies: Protein Expression Analysis
Researchers can use this compound to study changes in protein expression levels, such as E-Cadherin, ABCC1, and ALDH3A1, which are associated with cancer cell resistance and metastatic potential .
Pharmacological Studies: Drug Resistance Mechanisms
The compound’s ability to affect drug resistance mechanisms makes it valuable for pharmacological studies. It can help in understanding how cancer cells develop resistance to drugs and how this resistance can be overcome .
Biochemical Research: Enzyme Activity Modulation
In biochemical research, 4-(Isothiocyanatomethyl)benzene-1-sulfonamide can be used to modulate enzyme activities, particularly those involved in metabolic pathways related to cancer and other diseases .
Therapeutic Agent Development
Finally, the compound’s properties make it a candidate for the development of new therapeutic agents. Its role in affecting drug tolerance and cell migration could lead to the creation of novel treatments for diseases where these factors are relevant .
Mechanism of Action
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, H315, H318, H332, H334, H335 . Precautionary measures include P261, P264, P270, P271, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P310, P312, P330, P332+P313, P342+P311, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
4-(isothiocyanatomethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c9-14(11,12)8-3-1-7(2-4-8)5-10-6-13/h1-4H,5H2,(H2,9,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZLNKDNBDCKLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=S)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2359433.png)
![methyl 2-[9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2359434.png)
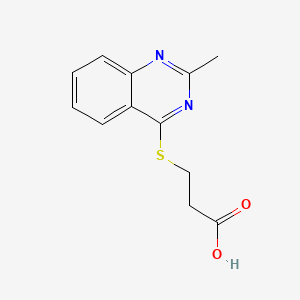
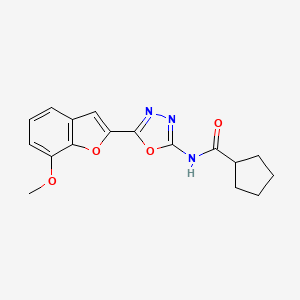
![(1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2359440.png)
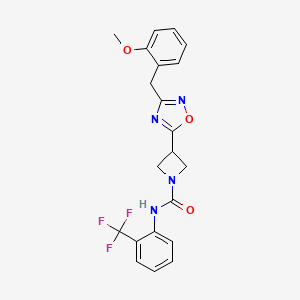
![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2359443.png)
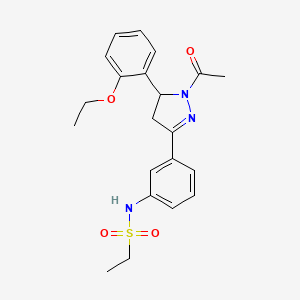
![1-Methylsulfonyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]piperidine-4-carboxamide](/img/structure/B2359449.png)
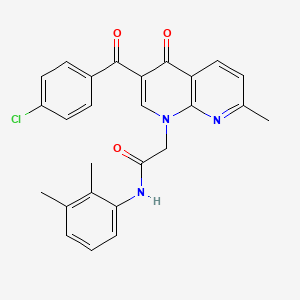
![N-(1-cyanopropyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2359452.png)
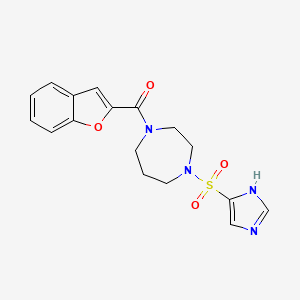
![2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol](/img/structure/B2359454.png)
